

In Vitro Characterization of UPF 1069: A Technical Guide

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Compound of Interest

Compound Name: UPF 1069

Cat. No.: B1683455

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This technical guide provides an in-depth overview of the in vitro characterization of **UPF 1069**, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 2 (PARP-2). This document details its mechanism of action, quantitative inhibitory activity, and its effects on relevant signaling pathways and cellular functions. Experimental protocols for key assays are provided to facilitate further research and development.

Core Compound Characteristics

UPF 1069 is a derivative of isoquinolinone that demonstrates significant selectivity for PARP-2 over its close homolog, PARP-1.^[1] This selectivity makes it a valuable tool for elucidating the specific biological roles of PARP-2.

Quantitative Inhibitory Activity

The inhibitory potency of **UPF 1069** against PARP-1 and PARP-2 has been determined through enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Target Enzyme | IC ₅₀ (μM) | Selectivity (Fold) |
|---------------|-----------------------|--------------------|
| PARP-2 | 0.3 | ~27x vs. PARP-1 |
| PARP-1 | 8 | |

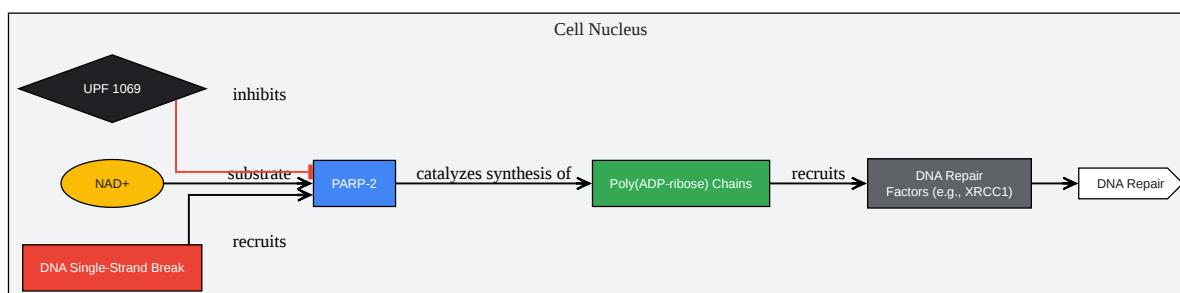
Data sourced from multiple suppliers and research articles.[1][2][3]

Mechanism of Action and Signaling Pathways

UPF 1069 exerts its effects primarily through the competitive inhibition of PARP-2, an enzyme critically involved in the DNA damage response (DDR).

PARP-2 in DNA Damage Response

Upon DNA damage, particularly single-strand breaks, PARP-2 is recruited to the site of the lesion. It catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD⁺ as a substrate. These PAR chains act as a scaffold to recruit other DNA repair factors, thereby facilitating the repair process. By inhibiting the catalytic activity of PARP-2, **UPF 1069** prevents the formation of these PAR chains, thus disrupting the DNA repair cascade.

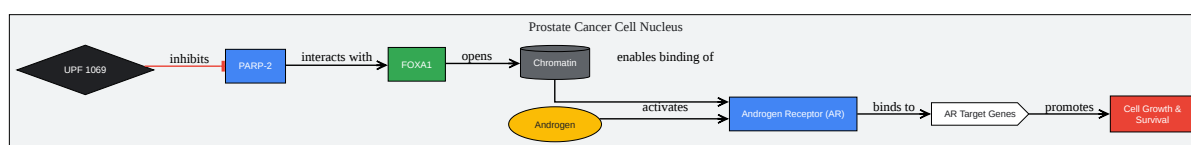


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PARP-2 Signaling in DNA Damage Response and Inhibition by **UPF 1069**.

Attenuation of Androgen Receptor Signaling in Prostate Cancer

In the context of prostate cancer, PARP-2 has been shown to play a role in modulating the activity of the Androgen Receptor (AR), a key driver of prostate cancer growth. PARP-2 interacts with and influences the function of pioneer factor FOXA1, which is crucial for opening chromatin and allowing AR to bind to its target genes. By inhibiting PARP-2, **UPF 1069** disrupts the PARP-2/FOXA1 interaction, leading to reduced AR-mediated gene expression and subsequent inhibition of androgen-dependent prostate cancer cell growth.



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Inhibition of Androgen Receptor Signaling by **UPF 1069** via PARP-2.

In Vitro Cellular Effects

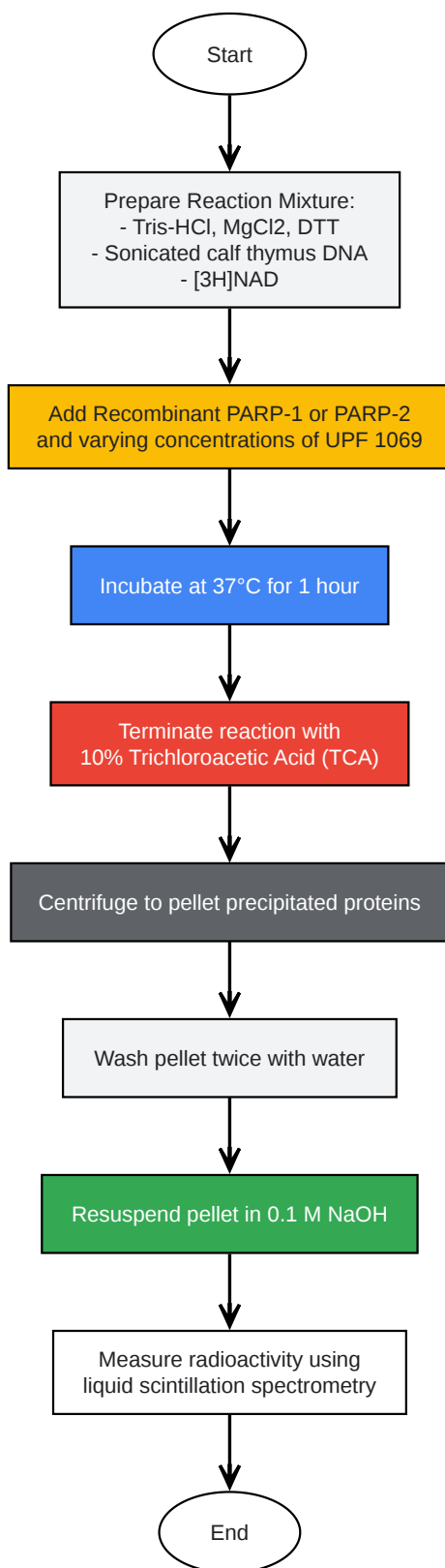
The functional consequences of **UPF 1069**'s inhibitory activity have been observed in various cell-based models.

- **Neuroprotection and Neurotoxicity:** In models of post-ischemic brain damage, **UPF 1069** has shown contrasting effects. In organotypic hippocampal slices, selective PARP-2 inhibition by **UPF 1069** exacerbated oxygen-glucose deprivation (OGD)-induced neuronal cell death.^[1] Conversely, in mixed cortical cell cultures, **UPF 1069** demonstrated a neuroprotective effect against OGD-induced damage. These findings suggest a complex, context-dependent role for PARP-2 in neuronal survival.
- **Anti-proliferative Activity in Prostate Cancer:** **UPF 1069** has been shown to inhibit the growth of androgen-dependent prostate cancer cell lines. This anti-proliferative effect is consistent with its mechanism of attenuating androgen receptor signaling.

Experimental Protocols

PARP Activity Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of **UPF 1069** on PARP-1 and PARP-2.



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Experimental Workflow for the PARP Activity Assay.

Materials:

- Recombinant human PARP-1 and PARP-2
- **UPF 1069**
- 50 mM Tris-HCl (pH 8.0)
- 5 mM MgCl₂
- 2 mM Dithiothreitol (DTT)
- Sonicated calf thymus DNA (10 µg per reaction)
- [adenine-2,8-³H]NAD (0.2 µCi per reaction)
- 10% (w/v) Trichloroacetic acid (TCA)
- 0.1 M NaOH
- Scintillation fluid and vials
- Microcentrifuge and tubes

Procedure:

- Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM DTT, and 10 µg sonicated calf thymus DNA.
- To individual microcentrifuge tubes, add the reaction mixture, [³H]NAD, and varying concentrations of **UPF 1069** (or vehicle control).
- Initiate the reaction by adding 0.03 U of either recombinant PARP-1 or PARP-2 to each tube. The final reaction volume should be 100 µL.
- Incubate the reactions for 1 hour at 37°C.
- Terminate the reactions by adding 1 mL of ice-cold 10% TCA and incubate on ice for 10 minutes to precipitate the proteins.

- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully aspirate the supernatant.
- Wash the pellet twice with 1 mL of distilled water, centrifuging after each wash.
- Resuspend the final pellet in 1 mL of 0.1 M NaOH.
- Transfer the resuspended pellet to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percentage of inhibition for each concentration of **UPF 1069** relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of **UPF 1069** on the viability of prostate cancer cells.

Materials:

- Prostate cancer cell line (e.g., LNCaP)
- Complete cell culture medium
- **UPF 1069**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Remove the medium and add fresh medium containing various concentrations of **UPF 1069** (e.g., 0.1 to 100 μ M) or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Remove the medium containing MTT and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration of **UPF 1069** relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

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